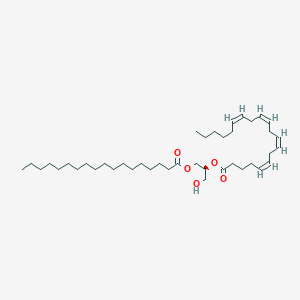
2-Methyl-3,4,6-trifluorobenzoic acid
Overview
Description
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound . It is a trifluorinated analogue of benzoic acid . It is a very useful synthetic intermediate that is commonly used in various applications .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid is represented by the SMILES stringCC1=C(C(F)=CC(F)=C1C(O)=O)F . The molecular weight is 190.12 .
Scientific Research Applications
Antibacterial Research
2-Methyl-3,4,6-trifluorobenzoic Acid is used in the research of infectious diseases . It is used as a reference material for highly accurate and reliable data analysis in this field .
Cheminformatics-Directed Antibacterial Evaluation
In a study, an orthogonal cheminformatics-based approach was utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids . This indicates the potential use of 2-Methyl-3,4,6-trifluorobenzoic Acid in similar cheminformatics-directed antibacterial evaluations.
4. Synthetic Efforts Toward Complex Natural Product (NP) Scaffolds This compound can be used in synthetic efforts toward complex natural product (NP) scaffolds, particularly those aimed at expanding their bioactive chemical space .
Antibacterial Activities Against Staphylococcus Aureus
The compound can be used in the synthesis of α-methine bis (3′-indolyl) alkaloids, which have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .
Mechanism of Action
Target of Action
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.
properties
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-trifluorobenzoic acid | |
CAS RN |
119916-22-2 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Q & A
Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?
A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)











